![molecular formula C18H18ClN3OS B2796524 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)isobutyramide CAS No. 920214-79-5](/img/structure/B2796524.png)
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)isobutyramide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a synthetic compound that is used in the development of new drugs and has been found to have various biochemical and physiological effects. In
Scientific Research Applications
- MPS1 (Monopolar Spindle 1) Kinase : Although inhibitor 1 did not exhibit the expected inhibitory potency on MPS1, it showed significant activity against the kinase p70S6Kβ, which features an equivalent cysteine .
- Clinical Candidates : Ongoing research aims to identify potent inhibitors and clinical candidates for MPS1 inhibition .
- HSC-T6 Cells (Rat Hepatic Stellate Cells) : These cells serve as an effective and convenient in vitro model for anti-proliferation screening. Researchers have evaluated the anti-proliferation activities of target compounds using HSC-T6 cells .
- Triple Negative Breast Cancer (TNBC) : MPS1 inhibitors, including F2895-0406, hold promise as potential therapeutic agents for TNBC treatment .
- Human Colon Cancer Cells (HCT116) : A related compound exhibited good activity in inhibiting the growth of cancerous cells in the HCT116 cell line .
- The synthesis of F2895-0406 involves a three-step procedure, including Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
- The structure of F2895-0406 was confirmed by single crystal X-ray diffraction, nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy .
Protein Kinase Inhibition
Anti-Proliferation Screening
Cancer Therapeutics
Heterocycle Reactions
Structure Confirmation
Covalent Inhibitors
properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c1-11(2)17(23)22(10-13-5-4-6-20-9-13)18-21-16-12(3)7-14(19)8-15(16)24-18/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXQPIQJYNSRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CN=CC=C3)C(=O)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)isobutyramide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.